molecular formula C22H16O3 B2904770 2,3-Dihydro-3-(3-hydroxybenzylidene)flavone CAS No. 67570-40-5

2,3-Dihydro-3-(3-hydroxybenzylidene)flavone

Cat. No.: B2904770
CAS No.: 67570-40-5
M. Wt: 328.367
InChI Key: BOZZFINJNRGQCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-3-(3-hydroxybenzylidene)flavone is a flavonoid compound that has garnered significant interest in scientific research due to its versatile properties and potential applications. This compound is characterized by its unique structure, which includes a 2,3-dihydroflavone core with a 3-hydroxybenzylidene substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-3-(3-hydroxybenzylidene)flavone typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2,3-dihydroflavone with 3-hydroxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

These methods often involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-3-(3-hydroxybenzylidene)flavone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the benzylidene moiety.

Scientific Research Applications

2,3-Dihydro-3-(3-hydroxybenzylidene)flavone has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(trifluoromethyl)phenyl)-3-hydroxyflavone
  • 2-(4-chlorophenyl)-3-hydroxyflavone

Uniqueness

Compared to similar compounds, 2,3-Dihydro-3-(3-hydroxybenzylidene)flavone stands out due to its specific substitution pattern and the presence of the 3-hydroxybenzylidene group. This unique structure contributes to its distinct biological activities and chemical reactivity, making it a valuable compound for various research applications .

Properties

IUPAC Name

(3Z)-3-[(3-hydroxyphenyl)methylidene]-2-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O3/c23-17-10-6-7-15(13-17)14-19-21(24)18-11-4-5-12-20(18)25-22(19)16-8-2-1-3-9-16/h1-14,22-23H/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZZFINJNRGQCW-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=CC3=CC(=CC=C3)O)C(=O)C4=CC=CC=C4O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2/C(=C/C3=CC(=CC=C3)O)/C(=O)C4=CC=CC=C4O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.